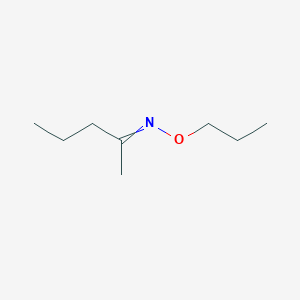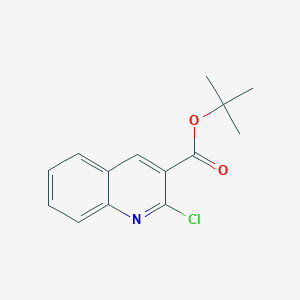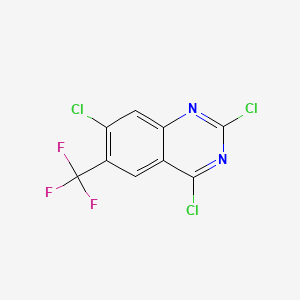
2,4,7-Trichloro-6-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-6-(trifluoromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the quinazoline core, making it a unique and potentially valuable molecule in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2,4,7-trichloro-6-(trifluoromethyl)benzamide under acidic conditions . The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2,4,7-Trichloro-6-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, including the presence of chlorine and trifluoromethyl groups .
Comparaison Avec Des Composés Similaires
- 2,4,6-Trichloroquinazoline
- 2,4,7-Trifluoroquinazoline
- 2,4,7-Trichloroquinoline
Comparison: Compared to these similar compounds, 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline exhibits unique properties due to the presence of both chlorine and trifluoromethyl groups. These groups enhance its lipophilicity and electron-withdrawing capacity, making it more effective in certain biological applications . Additionally, the trifluoromethyl group can improve the compound’s metabolic stability and bioavailability .
Propriétés
Formule moléculaire |
C9H2Cl3F3N2 |
|---|---|
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
2,4,7-trichloro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-5-2-6-3(1-4(5)9(13,14)15)7(11)17-8(12)16-6/h1-2H |
Clé InChI |
QJSFBJXAHJNWGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1C(F)(F)F)Cl)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



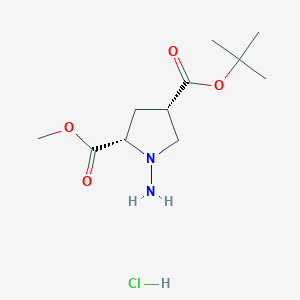
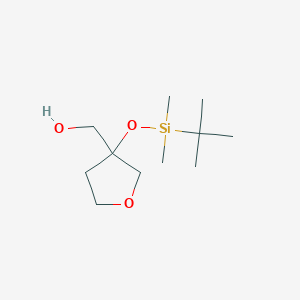
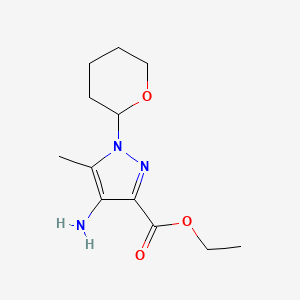
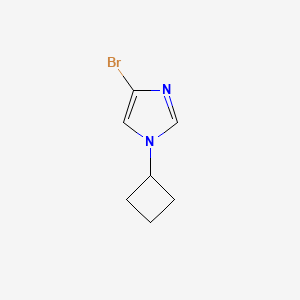
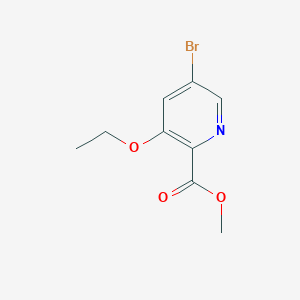
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
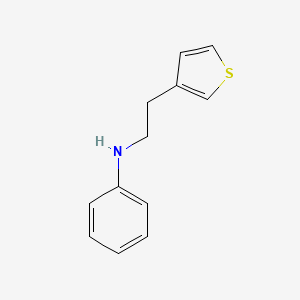
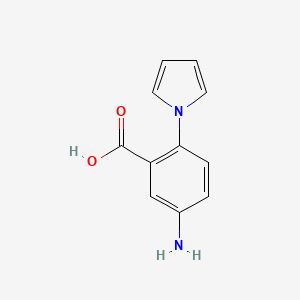
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
